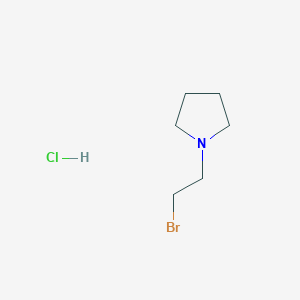

1-(2-Bromoethyl)pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-bromoethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEXSMZNVPJTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498362 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106536-48-5 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromoethyl)pyrrolidine hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrochloride for Advanced Research

Abstract

This technical guide provides an in-depth analysis of 1-(2-Bromoethyl)pyrrolidine hydrochloride (CAS No: 106536-48-5), a pivotal reagent in modern synthetic and medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, and this hydrochloride salt serves as a critical building block for introducing the pyrrolidinoethyl moiety into a wide array of molecules.[1][2] This document elucidates the compound's core physicochemical properties, explores its chemical reactivity with mechanistic insight, presents a detailed experimental protocol for its application in N-alkylation, and discusses its broader significance in drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

The Pyrrolidine Motif: A Cornerstone of Modern Medicinal Chemistry

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is one of the most ubiquitous scaffolds in FDA-approved pharmaceuticals.[1][3] Its prevalence stems from a combination of favorable attributes:

-

Enhanced Solubility: The basic nitrogen atom can be protonated, improving aqueous solubility and bioavailability.

-

Stereochemical Complexity: The sp³-hybridized carbon atoms allow for the creation of multiple stereocenters, enabling precise three-dimensional arrangements to optimize interactions with biological targets.[2]

-

Favorable Physicochemical Properties: The pyrrolidine ring is a bioisostere for other cyclic and acyclic structures, allowing for scaffold hopping and the fine-tuning of pharmacokinetic profiles.[1]

1-(2-Bromoethyl)pyrrolidine hydrochloride is a highly valuable derivative that functionalizes this core scaffold. It acts as a robust electrophilic building block, designed to alkylate a variety of nucleophiles and thereby tether the advantageous pyrrolidinoethyl group onto a target molecule.[4] Its hydrochloride salt form ensures greater stability and easier handling compared to the free base.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective use in synthesis.

Compound Identity

| Identifier | Value | Reference |

| Chemical Name | 1-(2-bromoethyl)pyrrolidine;hydrochloride | [5] |

| CAS Number | 106536-48-5 | [5][6][7] |

| Molecular Formula | C₆H₁₃BrClN | [5][6][7] |

| Molecular Weight | 214.53 g/mol | [5][6][7] |

| Canonical SMILES | C1CCN(C1)CCBr.Cl | [5] |

| InChIKey | GWEXSMZNVPJTCD-UHFFFAOYSA-N | [5] |

Physical and Chemical Data

| Property | Value / Observation | Reference / Note |

| Physical Form | Typically a powder or solid. | |

| Melting Point | 190-195 °C (for the hydrobromide salt) | Note: This data is for the analogous hydrobromide (HBr) salt. The melting point for the hydrochloride salt is expected to be in a similar range but should be confirmed experimentally. |

| Solubility | As a salt, it is expected to be soluble in polar solvents such as water, methanol, and DMSO. | Inferred from chemical structure. |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[6][7] | The related chloro-analog is noted to be hygroscopic, a precaution that should be taken with this compound as well.[8] |

Spectral Data Interpretation

While a dedicated spectrum for the hydrochloride salt is not publicly available, data from the analogous hydrobromide and chloro-hydrochloride salts provide a strong basis for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the 2.0-3.5 ppm range. The methylene protons adjacent to the nitrogen (-N-CH₂-) and the bromine (-CH₂-Br) will appear as distinct triplets further downfield, likely in the 3.5-4.0 ppm range.[9][10]

-

¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the two sets of non-equivalent pyrrolidine ring carbons and the two ethyl bridge carbons. The carbon bonded to the bromine will be the most deshielded of the aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit strong C-H stretching vibrations around 2800-3000 cm⁻¹. A broad peak in the 2400-2700 cm⁻¹ region is characteristic of the N-H stretch of the protonated tertiary amine hydrochloride. The C-Br stretch is typically weak and appears in the fingerprint region around 500-600 cm⁻¹.[11]

-

Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion of the free base (1-(2-Bromoethyl)pyrrolidine) at an m/z corresponding to C₆H₁₂BrN.[12] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive feature.

Chemical Reactivity and Synthetic Profile

The Bromoethyl Moiety: An Electrophilic Workhorse

The synthetic utility of 1-(2-Bromoethyl)pyrrolidine hydrochloride is dominated by the reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, rendering the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack.[4]

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction. This mechanism is favored because the electrophilic carbon is primary and unhindered, allowing for efficient backside attack by a wide range of nucleophiles.

Caption: General SN2 reaction of 1-(2-Bromoethyl)pyrrolidinium.

Common nucleophiles include:

-

Amines (Primary and Secondary): To form substituted diamines.

-

Thiols: To form thioethers (S-alkylation).[4]

-

Alcohols/Phenols: To form ethers (O-alkylation).

-

Carbanions: To form new carbon-carbon bonds.

Causality Insight: The presence of the hydrochloride is critical. The pyrrolidine nitrogen is protonated, preventing it from acting as a competing nucleophile in self-condensation reactions. However, this also means that a base must be added to the reaction mixture. The role of the base is not to deprotonate the pyrrolidinium ion but to either deprotonate the incoming nucleophile (e.g., a thiol to a thiolate) or to neutralize the acid that is cogenerated, driving the reaction to completion.[4]

Experimental Protocol: Synthesis of an N-Alkylated Derivative

This protocol describes a self-validating system for the N-alkylation of a model secondary amine using 1-(2-Bromoethyl)pyrrolidine hydrochloride. The causality behind each step is explained to ensure reproducibility and success.

Principle

The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group in an SN2 reaction. An inorganic base (potassium carbonate) is used as an acid scavenger to neutralize the HBr that is implicitly formed, while a polar aprotic solvent (acetonitrile) facilitates the reaction without participating in it. Reaction progress is monitored by Thin Layer Chromatography (TLC).

Materials and Methods

-

Reagents: 1-(2-Bromoethyl)pyrrolidine hydrochloride, model secondary amine (e.g., morpholine), potassium carbonate (K₂CO₃, anhydrous), acetonitrile (MeCN, anhydrous), ethyl acetate, hexanes, deionized water, brine.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, TLC plates, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Expertise & Experience: Using excess anhydrous base is crucial. It ensures the complete neutralization of the acid byproduct and removes any trace water that could interfere with the reaction.

-

-

Reagent Addition: Add 1-(2-Bromoethyl)pyrrolidine hydrochloride (1.1 eq) to the stirring suspension.

-

Trustworthiness: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable starting amine.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring.

-

Monitoring (Self-Validation): After 1 hour, and then every 2-3 hours, monitor the reaction's progress. Spot a small aliquot of the reaction mixture on a TLC plate against the starting amine. Elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane). The reaction is complete when the starting amine spot has been completely consumed.

-

Workup - Quench & Extraction: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then brine (1x).

-

Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Workflow Visualization

Caption: Experimental workflow for a self-validating N-alkylation.

Significance in Drug Discovery

1-(2-Bromoethyl)pyrrolidine hydrochloride is more than a simple reagent; it is an enabling tool for accessing novel chemical space in drug development. The pyrrolidinoethyl moiety it installs is a common feature in a variety of biologically active agents, including those targeting the central nervous system, as well as antiviral and anticancer compounds.[4]

For instance, this structural motif is found in compounds designed as histamine receptor antagonists, muscarinic receptor antagonists, and selective serotonin reuptake inhibitors (SSRIs). The pyrrolidine nitrogen provides a basic center for salt formation and receptor interaction, while the ethyl linker offers optimal spacing to connect to other pharmacophoric elements.

Safety, Handling, and Storage

As a reactive alkylating agent, 1-(2-Bromoethyl)pyrrolidine hydrochloride must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13] Take precautionary measures against static discharge.

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek medical attention.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

1-(2-Bromoethyl)pyrrolidine hydrochloride is a cornerstone reagent for chemists seeking to leverage the well-established benefits of the pyrrolidine scaffold. Its robust reactivity, commercial availability, and straightforward handling make it an ideal choice for introducing the pyrrolidinoethyl moiety. A comprehensive understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to employ this building block efficiently and safely, accelerating the discovery and development of novel chemical entities.

References

-

Title: 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 Source: PubChem URL: [Link]

-

Title: 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 Source: Chemsrc URL: [Link]

-

Title: 1-(2-Bromoethyl)pyrrolidine | C6H12BrN | CID 12440780 Source: PubChem URL: [Link]

-

Title: 1-(2-Bromoethyl)pyrrolidine Hydrochloride | 106536-48-5 Source: Pharmaffiliates URL: [Link]

-

Title: 1-(2-Bromoethyl)pyrrolidine-2,5-dione | C6H8BrNO2 | CID 13561395 Source: PubChem URL: [Link]

-

Title: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) Source: Human Metabolome Database URL: [Link]

-

Title: Pyrrolidine Source: NIST WebBook URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 Source: Shree Ganesh Remedies Limited URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: 2-Pyrrolidinone Source: NIST WebBook URL: [Link]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]

- 9. 1-(2-BROMOETHYL)PYRROLIDINE HBR(80819-91-6) 1H NMR spectrum [chemicalbook.com]

- 10. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum [chemicalbook.com]

- 11. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) IR Spectrum [m.chemicalbook.com]

- 12. 1-(2-Bromoethyl)pyrrolidine | C6H12BrN | CID 12440780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

Introduction: The Strategic Importance of the Pyrrolidinylethyl Moiety

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrochloride (CAS: 106536-48-5)

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its significance lies in its ability to confer favorable physicochemical properties, introduce crucial stereochemistry, and enhance binding affinity to biological targets.[1][3] 1-(2-Bromoethyl)pyrrolidine hydrochloride (CAS: 106536-48-5) is a key reagent that serves as a versatile building block for introducing the valuable 1-pyrrolidinoethyl fragment into molecular architectures.[1]

This guide provides an in-depth technical overview of 1-(2-Bromoethyl)pyrrolidine hydrochloride, designed for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, detail a representative synthetic pathway and purification protocol, analyze its core reactivity, and discuss its application in the synthesis of pharmacologically active compounds. The causality behind experimental choices and critical safety protocols will be emphasized throughout to ensure both scientific integrity and safe laboratory practice.

Section 1: Core Compound Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. 1-(2-Bromoethyl)pyrrolidine hydrochloride is a crystalline solid whose utility is defined by the reactive bromoethyl group appended to the stable pyrrolidine ring.

Physicochemical and Spectroscopic Data

The key properties of the title compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 106536-48-5 | [4][5][6] |

| Molecular Formula | C₆H₁₃BrClN | [4][5] |

| Molecular Weight | 214.53 g/mol | [4][5] |

| IUPAC Name | 1-(2-bromoethyl)pyrrolidine;hydrochloride | [4] |

| Appearance | White to off-white crystalline solid (typical) | N/A |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [5][7] |

Spectroscopic characterization is critical for confirming the identity and purity of the compound. While specific spectra depend on the acquisition conditions, the expected nuclear magnetic resonance (NMR) signals provide a unique fingerprint for the molecule's structure.

-

¹H NMR: Expected signals would include multiplets for the pyrrolidine ring protons (typically in the δ 1.8-3.5 ppm range) and two distinct triplets for the diastereotopic protons of the ethyl chain (-CH₂-Br and -N-CH₂-), with the protons adjacent to the bromine atom being the most downfield. A broad singlet corresponding to the hydrochloride proton (N-H⁺) would also be present at a significantly downfield chemical shift.

-

¹³C NMR: The spectrum would show four distinct signals for the carbon atoms of the pyrrolidine ring and two signals for the ethyl chain carbons.

Section 2: Synthesis and Purification

The synthesis of 1-(2-Bromoethyl)pyrrolidine hydrochloride relies on fundamental principles of nucleophilic substitution. The following protocol is a representative method adapted from the synthesis of analogous haloalkylamines, illustrating the core chemical transformations.[8]

Representative Synthesis Workflow

The overall strategy involves the initial formation of an intermediate alcohol, 1-(2-hydroxyethyl)pyrrolidine, via the nucleophilic attack of pyrrolidine on an epoxide or a 2-haloethanol, followed by the conversion of the hydroxyl group into a bromide. The final step is the formation of the hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis

Causality Note: This protocol employs a two-step process. The initial reaction is a standard nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbon of 2-bromoethanol. The subsequent bromination with an agent like thionyl bromide or phosphorus tribromide is a classic method for converting alcohols to alkyl bromides. The use of anhydrous conditions in the second step is crucial to prevent hydrolysis of the brominating agent.

Materials:

-

Pyrrolidine

-

2-Bromoethanol

-

Thionyl Bromide (SOBr₂) or Phosphorus Tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (2M solution in diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Intermediate Alcohol: In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.0 eq.) in a suitable solvent like ethanol. Cool the solution to 0°C.

-

Add 2-bromoethanol (1.1 eq.) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting residue is crude 1-(2-hydroxyethyl)pyrrolidine.

-

Bromination: Dissolve the crude alcohol in anhydrous DCM and cool to 0°C.

-

Slowly add thionyl bromide (1.2 eq.) dropwise. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HBr). Perform this step in a well-ventilated fume hood.

-

After addition, allow the mixture to stir at room temperature for 4-6 hours.

-

Workup and Salt Formation: Carefully quench the reaction by pouring it over ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude free base, 1-(2-bromoethyl)pyrrolidine.

-

Dissolve the crude free base in anhydrous diethyl ether and cool to 0°C.

-

Add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Bromoethyl)pyrrolidine hydrochloride.

Experimental Protocol: Purification

Causality Note: Recrystallization is an effective method for purifying crystalline solids.[8] The choice of solvent system is critical; the compound should be soluble in the hot solvent (e.g., isopropanol) and poorly soluble in the cold solvent, allowing for the formation of pure crystals upon cooling. An anti-solvent (e.g., di-isopropyl ether) can be added to induce precipitation.

Materials:

-

Crude 1-(2-Bromoethyl)pyrrolidine hydrochloride

-

Isopropanol

-

Di-isopropyl ether

Procedure:

-

Dissolve the crude solid in a minimal amount of hot isopropanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.[9]

-

Allow the solution to cool slowly to room temperature.

-

If crystallization does not occur, place the flask in an ice bath or add di-isopropyl ether dropwise until the solution becomes cloudy.

-

Allow the crystals to form completely, then collect them by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol or di-isopropyl ether.

-

Dry the purified crystals under vacuum.

Section 3: Chemical Reactivity and Applications in Drug Development

The primary utility of 1-(2-Bromoethyl)pyrrolidine hydrochloride stems from its function as an electrophilic alkylating agent.[1] The carbon atom bonded to the bromine is electron-deficient, making it a prime target for attack by a wide range of nucleophiles. The hydrochloride salt form enhances the compound's stability and makes it easier to handle as a non-volatile solid; however, in most reactions, a base must be added to liberate the free amine, which is the reactive species, or to neutralize the HBr byproduct.[1]

Mechanism of Action: Nucleophilic Substitution

The core reaction is a bimolecular nucleophilic substitution (Sₙ2). A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the bromide ion, which is an excellent leaving group. This reaction forges a new carbon-nucleophile bond.

Applications as a Pharmaceutical Intermediate

This reagent is a precursor for a multitude of pharmaceutical agents. Its utility is demonstrated in the synthesis of compounds where the pyrrolidinoethyl moiety is a key pharmacophoric element. The chloro-analog is a documented precursor for drugs like the antihistamine Clemastine and the anticholinergic Procyclidine.[8] The bromo-analog can be used similarly, often providing enhanced reactivity.

Example Application: Synthesis of an Ether-Linked Therapeutic Agent

The synthesis of many drugs involves an etherification step where an alcohol or phenol (R-OH) is alkylated. 1-(2-Bromoethyl)pyrrolidine is an ideal reagent for this transformation.

Procedure Outline:

-

Deprotonation: A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. The choice of a non-nucleophilic base prevents competition with the primary reaction.

-

Alkylation: 1-(2-Bromoethyl)pyrrolidine hydrochloride is added, often along with an additional equivalent of base to neutralize the hydrochloride. The alkoxide attacks the bromoethyl group, displacing the bromide and forming the desired ether linkage.

-

Workup and Purification: Standard aqueous workup and chromatographic purification yield the final product.

This strategy is fundamental in building complex molecules, including antihistamines and selective estrogen receptor modulators (SERMs).[8]

Section 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of 1-(2-Bromoethyl)pyrrolidine hydrochloride is paramount for laboratory safety.

Hazard Identification

Based on data for analogous compounds, 1-(2-Bromoethyl)pyrrolidine hydrochloride should be handled as a hazardous substance.[10][11][12]

-

Health Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]

-

Physical Hazards: The material is hygroscopic and should be protected from moisture.[10]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents.[10][13]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10] For long-term stability, store at 2-8°C under an inert gas.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

1-(2-Bromoethyl)pyrrolidine hydrochloride is more than a simple chemical; it is a strategic tool for molecular construction in the pharmaceutical sciences. Its well-defined reactivity as an alkylating agent, combined with the desirable properties of the pyrrolidine scaffold, makes it an indispensable intermediate. By understanding its chemical properties, mastering its synthetic and purification protocols, and adhering to strict safety guidelines, researchers can effectively leverage this compound to build the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12440781, 1-(2-Bromoethyl)pyrrolidine hydrochloride. Available from: [Link]

-

ChemSrc. 1-(2-Bromoethyl)pyrrolidine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12440780, 1-(2-Bromoethyl)pyrrolidine. Available from: [Link]

-

Ilyin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4934. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13561395, 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Available from: [Link]

-

Pharmaffiliates. 1-(2-Bromoethyl)pyrrolidine Hydrochloride. Available from: [Link]

-

Aboul-Enein, M.N., et al. (1990). Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. Journal of Islamic Academy of Sciences, 3(3), 180-184. Available from: [Link]

-

Ielo, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81668, 1-(2-Chloroethyl)pyrrolidine hydrochloride. Available from: [Link]

-

Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 12(5), 1047-1061. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]

- 6. 1-(2-Bromoethyl)pyrrolidine hydrochloride | 106536-48-5 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 1-(2-bromoethyl)pyrrolidine hydrochloride, a pivotal building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility.

Core Molecular and Physicochemical Profile

1-(2-Bromoethyl)pyrrolidine hydrochloride is the hydrochloride salt of the N-substituted pyrrolidine, 1-(2-bromoethyl)pyrrolidine. The presence of the reactive bromoethyl group makes it a valuable alkylating agent for introducing the pyrrolidinoethyl moiety into larger molecular scaffolds.

Molecular Formula and Weight

The chemical identity of 1-(2-bromoethyl)pyrrolidine hydrochloride is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations in synthesis.

Chemical Structure

The structure comprises a saturated five-membered pyrrolidine ring linked via its nitrogen atom to an ethyl group, which is in turn substituted with a bromine atom. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Caption: Conceptual workflow for the synthesis of 1-(2-Bromoethyl)pyrrolidine HCl.

Note: The free base, 1-(2-bromoethyl)pyrrolidine, is often generated in situ or used immediately due to its potential for self-reaction. Conversion to the hydrochloride salt provides a more stable, solid material that is easier to handle and store.

Chemical Reactivity and Mechanistic Insights

The primary utility of 1-(2-bromoethyl)pyrrolidine hydrochloride in organic synthesis stems from the reactivity of the bromoethyl moiety. The carbon atom adjacent to the bromine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide ion to form new carbon-nucleophile bonds. This reactivity is fundamental to its role in drug synthesis, where it serves to introduce the 1-pyrrolidinoethyl fragment into a target molecule.

Caption: Generalized SN2 mechanism for 1-(2-Bromoethyl)pyrrolidine.

Applications in Drug Development

The pyrrolidine ring is a common heterocyclic fragment found in numerous FDA-approved drugs. Its inclusion in a molecular structure can impart favorable physicochemical properties, such as improved solubility and metabolic stability. 1-(2-Bromoethyl)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the realm of antihistamines.

Synthesis of Clemastine

A prominent example of its application is in the synthesis of Clemastine, a first-generation H1 antihistamine with anticholinergic and sedative properties. [3][4][5]Clemastine is used for the symptomatic relief of allergic conditions like rhinitis and urticaria. [3] The synthesis involves the O-alkylation of a chiral tertiary alcohol with a derivative of 2-chloroethylpyrrolidine, a close analogue of the bromo-compound. [6][7]The fundamental reaction is a nucleophilic substitution where the alkoxide, generated from the alcohol, attacks the electrophilic carbon of the ethylpyrrolidine moiety, displacing the halide.

Caption: Role of the haloethylpyrrolidine moiety in Clemastine synthesis.

Spectroscopic Characterization

Structural elucidation and purity assessment of 1-(2-bromoethyl)pyrrolidine hydrochloride are typically performed using nuclear magnetic resonance (NMR) spectroscopy. While a complete, verified spectrum for the hydrochloride salt is not available in the cited public data, the expected chemical shifts can be inferred from data for analogous compounds and general principles of NMR spectroscopy. [8][9][10][11][12]

-

¹H NMR: Protons on the pyrrolidine ring would appear as multiplets in the upfield region. The protons of the ethyl group would exhibit distinct signals, with those closer to the nitrogen and bromine atoms being deshielded and appearing further downfield.

-

¹³C NMR: The spectrum would show distinct signals for each of the six carbon atoms. The carbon atom bonded to the bromine would be significantly downfield due to the halogen's electronegativity.

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling and storage procedures are essential to ensure safety and maintain the compound's integrity.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. [13]As the compound can be hygroscopic, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation. [13]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

1-(2-Bromoethyl)pyrrolidine hydrochloride is a versatile and valuable reagent in the field of organic and medicinal chemistry. Its well-defined molecular structure and the predictable reactivity of its bromoethyl group make it an indispensable building block for the introduction of the pyrrolidinoethyl moiety, a common feature in a variety of pharmacologically active compounds. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in the development of new therapeutics.

References

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available from: [Link].

-

PubChem. 1-(2-Bromoethyl)pyrrolidine hydrochloride. Available from: [Link].

-

Pharmapproach. CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-08-02). Available from: [Link].

-

Chemsrc. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. (2025-08-25). Available from: [Link].

-

PubChem. Clemastine. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link].

-

ResearchGate. review on the progress in the synthesis of antihistamines and promethazine. (2018-08-01). Available from: [Link].

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

University of Puget Sound. Coupling constants for 1H and 13C NMR. Available from: [Link].

-

PubMed Central. Synthesis of anti-allergic drugs. (2020-02-04). Available from: [Link].

- Google Patents. CN107011228A - A kind of preparation method of clemastine fumarate.

- Google Patents. CN107011228B - A kind of preparation method of clemastine fumarate.

-

PubMed. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Available from: [Link].

-

PubMed Central. H1 Antihistamines: Current Status and Future Directions. Available from: [Link].

-

Scribd. 13C NMR Chemical Shifts Guide. Available from: [Link].

-

PubMed Central. Pharmacology of Antihistamines. Available from: [Link].

Sources

- 1. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]

- 3. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 7. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

1-(2-Bromoethyl)pyrrolidine hydrochloride solubility in organic solvents

An In-depth Technical Guide on the Solubility of 1-(2-Bromoethyl)pyrrolidine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-bromoethyl)pyrrolidine hydrochloride (CAS RN: 106536-48-5), a key intermediate in pharmaceutical synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for solubility determination.

Introduction to 1-(2-Bromoethyl)pyrrolidine Hydrochloride

1-(2-Bromoethyl)pyrrolidine hydrochloride is a pyrrolidine derivative that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a pyrrolidine ring and a bromoethyl group, makes it a versatile reagent for introducing the 1-pyrrolidinoethyl moiety through alkylation reactions.[1] The hydrochloride salt form enhances the compound's stability and modulates its solubility, particularly in polar solvents.[2][3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on solvent selection for reactions, purification, and formulation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of 1-(2-bromoethyl)pyrrolidine hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)pyrrolidine Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-(2-bromoethyl)pyrrolidine;hydrochloride | [4] |

| CAS Number | 106536-48-5 | [4][5] |

| Molecular Formula | C₆H₁₃BrClN | [4][5] |

| Molecular Weight | 214.53 g/mol | [4][5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 1-(2-bromoethyl)pyrrolidine hydrochloride. As an ionic salt, it is inherently polar. This polarity dictates its solubility behavior in different classes of organic solvents.

-

Polar Protic Solvents: These solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding and have high dielectric constants. They are expected to be effective at solvating both the pyrrolidinium cation and the chloride anion through ion-dipole interactions, leading to higher solubility.[6][7]

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess a dipole moment but lack acidic protons for hydrogen bonding. While they can solvate the cation to some extent, their ability to solvate the anion is limited, resulting in moderate solubility.

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are incapable of forming significant interactions with the ionic solute. Consequently, 1-(2-bromoethyl)pyrrolidine hydrochloride is expected to have very low solubility in these solvents.[7]

The following diagram illustrates the interaction between 1-(2-bromoethyl)pyrrolidine hydrochloride and different solvent types.

Caption: Solute-Solvent Interactions

Qualitative Solubility Profile

While quantitative solubility data for 1-(2-bromoethyl)pyrrolidine hydrochloride is not extensively available in the public domain, a qualitative assessment based on established chemical principles can be made.

Table 2: Predicted Qualitative Solubility of 1-(2-Bromoethyl)pyrrolidine Hydrochloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cation and anion.[6][7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate to Low | Capable of solvating the cation, but less effective at solvating the anion. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | Lack of polarity and inability to form significant interactions with the ionic solute.[7] |

Experimental Determination of Solubility

A precise and reproducible method for determining the solubility of 1-(2-bromoethyl)pyrrolidine hydrochloride is crucial for its application. The isothermal equilibrium method is a widely accepted technique for this purpose.[6][7]

Objective

To determine the equilibrium solubility of 1-(2-bromoethyl)pyrrolidine hydrochloride in various organic solvents at a controlled temperature.

Materials

-

1-(2-Bromoethyl)pyrrolidine hydrochloride (purity > 99%)

-

Selected organic solvents of analytical grade

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the workflow for the isothermal equilibrium method.

Caption: Isothermal Equilibrium Solubility Workflow

Detailed Protocol

-

Preparation of Saturated Solutions: An excess amount of 1-(2-bromoethyl)pyrrolidine hydrochloride is added to a known volume of each solvent in sealed vials.[7]

-

Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7] The time to reach equilibrium should be confirmed through preliminary experiments.

-

Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.[7]

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn, filtered through a syringe filter, and diluted with a suitable mobile phase.[6][7]

-

Quantification: The concentration of 1-(2-bromoethyl)pyrrolidine hydrochloride in the diluted sample is then quantified using a validated HPLC method.

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, with the results reported as the mean ± standard deviation.[7]

Conclusion

While specific quantitative solubility data for 1-(2-bromoethyl)pyrrolidine hydrochloride remains limited in publicly accessible literature, a strong predictive understanding can be derived from its ionic nature and the principles of solvent polarity. It is anticipated to exhibit high solubility in polar protic solvents and low solubility in nonpolar solvents. For precise quantitative data, the isothermal equilibrium method provides a robust and reliable experimental approach. The information and methodologies presented in this guide are intended to empower researchers and drug development professionals in the effective handling and application of this important synthetic intermediate.

References

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.

-

1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781. PubChem. Available at: [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound. Google Patents.

-

1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Chemsrc. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available at: [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]

- 4. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-(2-Bromoethyl)pyrrolidine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(2-Bromoethyl)pyrrolidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

1-(2-Bromoethyl)pyrrolidine hydrochloride is a pivotal building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its purity and stability. As a bifunctional molecule, containing both a reactive alkyl halide and a hydrophilic amine hydrochloride salt, its chemical behavior presents unique challenges for storage and handling. This guide provides a comprehensive analysis of the stability profile of 1-(2-Bromoethyl)pyrrolidine hydrochloride, detailing its degradation pathways, evidence-based storage protocols, and methodologies for stability assessment. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the technical understanding required to maintain the integrity of this critical reagent, ensuring reproducibility and success in their scientific endeavors.

Physicochemical Profile and Inherent Reactivity

Understanding the fundamental properties of 1-(2-Bromoethyl)pyrrolidine hydrochloride is the first step toward mastering its handling. The molecule's structure dictates its stability. The presence of a polarized carbon-bromine bond makes it a good electrophile, susceptible to nucleophilic attack, while the pyrrolidinium hydrochloride moiety imparts hygroscopicity, a critical factor in its long-term stability.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106536-48-5 | [2][3] |

| Molecular Formula | C₆H₁₃BrClN | [2][3] |

| Molecular Weight | 214.53 g/mol | [2][3] |

| Appearance | Typically an off-white to beige or light-yellow powder/solid | [4] |

| Melting Point | Not consistently reported; varies by supplier and purity | |

| Solubility | Soluble in water | [5] |

The hydrochloride salt form enhances water solubility compared to the free base but also introduces a significant tendency to absorb atmospheric moisture—a property known as hygroscopicity.[6][7] This affinity for water is a primary catalyst for potential degradation.

Chemical Stability and Degradation Pathways

While stable under recommended storage conditions, the compound is susceptible to degradation when exposed to adverse factors.[8][9] The principal degradation pathways are hydrolysis and reactions with incompatible substances.

Hygroscopicity and Hydrolysis

The most significant intrinsic stability risk is the compound's hygroscopic nature.[6] Amine hydrochloride salts readily attract and absorb water from the atmosphere.[10][11] This absorbed moisture can act as a nucleophile, facilitating the slow hydrolysis of the alkyl bromide to form the corresponding alcohol, 1-(2-hydroxyethyl)pyrrolidine hydrochloride, and hydrobromic acid.

Causality: The presence of water creates a protic microenvironment that can promote an SN1 or SN2 substitution reaction at the carbon atom bonded to the bromine. While this process may be slow at ambient temperature, its cumulative effect over time, especially under improper storage, can lead to significant impurity formation.

Incompatibilities

To preserve the compound's integrity, contact with the following materials must be strictly avoided:

-

Strong Oxidizing Agents: These can react with both the bromide and the amine functional groups, leading to complex degradation products.[8][9][12]

-

Strong Bases: Bases will deprotonate the pyrrolidinium ion to form the free base, 1-(2-bromoethyl)pyrrolidine. The free base is less stable, potentially undergoing self-reaction (e.g., intermolecular quaternization) or elimination reactions.[6]

-

Strong Acids: While it is a hydrochloride salt, exposure to other strong acids is not recommended.[4][8]

-

Moisture/Water: As detailed above, exposure to moist air or water should be minimized to prevent hydrolysis.[6]

Thermal Decomposition

Under fire conditions or at elevated temperatures, 1-(2-Bromoethyl)pyrrolidine hydrochloride will decompose. Hazardous decomposition products include toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide, hydrogen chloride).[8][9][12]

Authoritative Storage and Handling Protocols

A proactive and scientifically grounded approach to storage and handling is paramount. The following protocols are synthesized from supplier recommendations and chemical first principles to maximize the shelf-life and purity of the reagent.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and other degradation reactions.[2][13] |

| Atmosphere | Under inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly mitigating the risks of hydrolysis and oxidation.[2][14] |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air; protects from light which can potentially catalyze radical reactions.[6][13][14][15] |

| Location | Dry, well-ventilated area | Ensures a low-humidity environment and safe dispersal of any potential off-gassing.[6][8][14] |

Expert Insight: The single most critical factor for long-term stability is the rigorous exclusion of moisture. Simply refrigerating the compound without ensuring a dry, inert atmosphere is insufficient. The use of a desiccator within the refrigerator, in conjunction with storage under argon or nitrogen in a tightly sealed vial (preferably with a PTFE-lined cap), provides a robust multi-barrier defense against degradation.

Safe Handling Workflow

The following diagram outlines the mandatory workflow for handling the compound to ensure both personnel safety and material integrity.

Caption: Workflow for Safe Handling of 1-(2-Bromoethyl)pyrrolidine HCl.

Causality Behind Key Steps:

-

Equilibrate Container to Room Temperature: This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened, which would immediately compromise the material.

-

Work Under Inert Gas: Handling the solid under a positive pressure of argon or nitrogen (e.g., in a glovebox or using a Schlenk line) provides the ultimate protection against moisture and oxygen.

Experimental Methodologies for Stability Assessment

To empirically validate stability and understand potential degradation profiles, forced degradation (stress testing) studies are indispensable. This approach provides predictive insights into how the material will behave under various suboptimal conditions.

Protocol: Forced Degradation Study

Objective: To identify the degradation products of 1-(2-Bromoethyl)pyrrolidine hydrochloride under hydrolytic, oxidative, and thermal stress.

Methodology:

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of ~1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place ~10 mg of the solid compound in a clear glass vial. Heat in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.

-

Control Sample: Keep 1 mL of the stock solution under normal laboratory conditions, protected from light.

-

Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from all generated degradants.

Caption: General workflow for a forced degradation study.

Protocol: Hygroscopicity Assessment via Gravimetric Analysis

Objective: To quantify the moisture uptake of the compound at various relative humidity (RH) levels.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a pre-weighed sample pan. Dry the sample in a vacuum oven at 40°C until a constant weight is achieved. This is the initial dry weight.

-

Exposure: Place the sample pan in a series of controlled humidity chambers (desiccators containing saturated salt solutions to maintain specific RH levels, e.g., 20%, 40%, 60%, 75%, 90%).

-

Equilibration & Measurement: Allow the sample to equilibrate at each RH level for 24-48 hours, or until a constant weight is recorded.

-

Data Analysis: Calculate the percentage weight gain at each RH level relative to the initial dry weight. Plot % weight gain versus % RH to generate a moisture sorption isotherm.

Conclusion

The chemical integrity of 1-(2-Bromoethyl)pyrrolidine hydrochloride is not a matter of chance, but a direct result of meticulous, scientifically-informed storage and handling. Its primary vulnerabilities—hygroscopicity leading to hydrolysis and incompatibility with common reagents—are readily managed through the implementation of the protocols outlined in this guide. By controlling temperature, atmosphere, and exposure to incompatible materials, researchers can ensure the long-term stability and purity of this valuable synthetic intermediate. The routine use of analytical techniques to verify purity, especially for older stock, serves as a final, crucial step in guaranteeing the validity and reproducibility of experimental outcomes.

References

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 5-BROMO INDOLE 97% (For Synthesis). Retrieved from [Link][12]

-

Newman, A., & Reutzel-Edens, S. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(4), 1047-1059. [Link][7]

-

Loba Chemie. (n.d.). Alkyl Halides. Retrieved from [Link][1]

-

PubChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine hydrochloride. Retrieved from [Link][3]

-

ResearchGate. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link][5]

Sources

- 1. Alkyl Halides [lobachemie.com]

- 2. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]

- 3. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromoethyl)pyrrolidine Hydrochloride from N-(2-hydroxyethyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Pyrrolidine Intermediate

1-(2-Bromoethyl)pyrrolidine hydrochloride is a pivotal building block in the landscape of modern medicinal chemistry. Its structure, featuring a reactive bromoethyl group appended to a pyrrolidine ring, makes it an exceptionally versatile intermediate for introducing the N-ethylpyrrolidine moiety into a wide array of molecular scaffolds. This functional group is a common feature in numerous pharmacologically active compounds, contributing to desired properties such as receptor affinity, metabolic stability, and bioavailability. This guide provides an in-depth examination of a robust and widely utilized synthetic route to this key intermediate, starting from the readily available precursor, N-(2-hydroxyethyl)pyrrolidine. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and address the critical aspects of safety, handling, and product characterization essential for successful and reproducible synthesis.

Mechanistic Rationale: Converting a Poor Leaving Group into a Reactive Halide

The core of this synthesis is the transformation of a primary alcohol into an alkyl bromide. The hydroxyl group (-OH) of the starting material, N-(2-hydroxyethyl)pyrrolidine, is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻). Therefore, a direct nucleophilic substitution by a bromide ion is not feasible. The strategy hinges on converting the hydroxyl group into a better leaving group.

While several reagents can achieve this, methods utilizing thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are generally preferred for primary and secondary alcohols over hydrohalic acids like HBr.[1][2] These reagents avoid the harsh acidic conditions and potential for carbocation rearrangements that can occur with acid-catalyzed SN1 pathways.[1][2] The reaction with reagents like thionyl bromide or phosphorus tribromide proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, ensuring a direct and clean conversion with predictable stereochemistry if a chiral center were present.[3][4]

The mechanism involves two key stages:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur (in SOBr₂) or phosphorus (in PBr₃). This initial step forms an intermediate where the hydroxyl group is converted into a much better leaving group.

-

Nucleophilic Attack: A bromide ion (Br⁻), generated in situ from the reagent, then acts as a nucleophile. It performs a backside attack on the carbon atom bonded to the activated oxygen group, displacing it and forming the carbon-bromine bond in a single, concerted step.[3]

The final step involves the conversion of the resulting tertiary amine, 1-(2-bromoethyl)pyrrolidine, into its hydrochloride salt. This is achieved by reacting the basic free amine with hydrochloric acid. The salt form is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be a volatile or less stable oil.

Caption: General reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. Researchers should adapt quantities based on the desired scale, always starting with a small-scale trial.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Quantity (Example) | Purity |

| N-(2-hydroxyethyl)pyrrolidine | C₆H₁₃NO | 115.17 | 1.0 | 11.5 g (0.1 mol) | ≥98% |

| Thionyl Bromide | SOBr₂ | 207.87 | 1.1 | 22.9 g (0.11 mol) | ≥97% |

| Toluene | C₇H₈ | 92.14 | - | 200 mL | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Anhydrous |

| HCl in Diethyl Ether | HCl | 36.46 | - | 2.0 M solution | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Saturated Soln. | ACS Grade |

| Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Anhydrous |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a thermometer. Ensure all glassware is thoroughly dried.

-

Initial Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with N-(2-hydroxyethyl)pyrrolidine (11.5 g, 0.1 mol) and anhydrous toluene (200 mL).

-

Cooling: Begin stirring and cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl bromide (22.9 g, 0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature below 5°C during the addition to control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature. Subsequently, heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a mixture such as dichloromethane/methanol (e.g., 9:1), to observe the disappearance of the starting material.

-

Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. With extreme caution and vigorous stirring , slowly pour the reaction mixture onto the ice/bicarbonate slurry. This step neutralizes acidic byproducts and quenches excess thionyl bromide; it is highly exothermic and will release SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of toluene or diethyl ether.

-

Washing and Drying: Combine all organic extracts. Wash sequentially with water and then with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation of Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-bromoethyl)pyrrolidine free base as an oil.

-

Salt Formation: Dissolve the crude oil in a minimum amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Final Product Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the white solid in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Product Characterization and Expected Results

Proper analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(2-Bromoethyl)pyrrolidine hydrochloride.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₁₃BrClN |

| Molecular Weight | 214.53 g/mol [5][6] |

| Theoretical Yield | 21.45 g (for 0.1 mol scale) |

| Typical Actual Yield | 75-85% |

| Melting Point | Literature values vary; typically in the range of 140-150°C. Comparison to a known standard is recommended. |

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the pyrrolidine ring protons and the two methylene groups of the bromoethyl chain. The protons adjacent to the nitrogen and the bromine will be the most downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the six distinct carbon atoms in the molecule.

-

Mass Spectrometry (MS): Analysis of the free base (obtained by neutralizing the salt) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

Thionyl Bromide (SOBr₂): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HBr and SO₂).[7][8][9][10] It causes severe skin burns and eye damage and is harmful if inhaled or swallowed.[9][11]

-

Handling: Always handle thionyl bromide in a certified chemical fume hood under an inert atmosphere.[7][8]

-

PPE: Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield over safety goggles, and a flame-retardant lab coat.[7][9]

-

Spills: Neutralize small spills with a dry absorbent material like sand or sodium carbonate. Do not use water.

-

-

Hydrogen Bromide (HBr) and Hydrochloric Acid (HCl): These are corrosive acids. HBr is also a toxic gas. Handle concentrated solutions and gas cylinders with appropriate engineering controls and PPE.

-

General Precautions:

-

Ensure an eyewash station and safety shower are immediately accessible.[10]

-

The quenching step is particularly hazardous due to vigorous gas evolution and heat generation. Perform it slowly and behind a blast shield if possible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.[10]

-

Conclusion

The synthesis of 1-(2-bromoethyl)pyrrolidine hydrochloride from N-(2-hydroxyethyl)pyrrolidine via bromination with an agent like thionyl bromide is a reliable and efficient method for producing this high-value chemical intermediate. The procedure's success relies on a solid understanding of the SN2 mechanism, careful control of reaction conditions—particularly temperature during reagent addition—and an unwavering commitment to safety. By following the detailed protocol and characterization guidelines presented, researchers and drug development professionals can confidently produce this versatile building block, enabling the advancement of novel therapeutic agents.

References

-

BenchChem. Application Notes and Protocols: Synthesis of 2-Aminoethyl Substituted Compounds Using 2-Bromoethylamine.

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.

-

Fisher Scientific. SAFETY DATA SHEET - Thionyl bromide.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Thionyl bromide.

-

Georganics. Thionyl bromide Safety Data Sheet.

-

Chemistry Stack Exchange. Can thionyl bromide produce alkyl bromides?.

-

PubMed. Synthesis of 4-thia-[6-(13)C]lysine From [2- (13)C]glycine: Access to Site-Directed Isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine.

-

Cole-Parmer. Material Safety Data Sheet - Thionyl bromide.

-

Study.com. Alcohol to Alkyl Halide | Preparation, Reaction & Conversion.

-

YouTube. Converting Alcohols to Alkyl Halides PBr3 SOCl2.

-

Chemistry LibreTexts. Preparing Alkyl Halides from Alcohols.

-

Chem-Supply. MSDS of Thionyl Bromide.

-

Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE.

-

ChemicalBook. N-(2-Hydroxyethyl)pyrrolidine synthesis.

-

ResearchGate. Williamson ether synthesis between alcohol and bromoalkylamine.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

PubChem. 1-(2-Bromoethyl)pyrrolidine hydrochloride.

-

Santa Cruz Biotechnology. 1-(2-Bromoethyl)pyrrolidine HBr.

-

ChemicalBook. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. Alcohol to Alkyl Halide | Preparation, Reaction & Conversion | Study.com [study.com]

- 5. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. georganics.sk [georganics.sk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. capotchem.cn [capotchem.cn]

Mechanism of action of 1-(2-Bromoethyl)pyrrolidine hydrochloride in alkylation reactions

An In-Depth Technical Guide to the Mechanism and Application of 1-(2-Bromoethyl)pyrrolidine Hydrochloride in Alkylation Reactions

Executive Summary

1-(2-Bromoethyl)pyrrolidine hydrochloride is a pivotal reagent in modern organic and medicinal chemistry, serving as a robust precursor for the introduction of the 2-(pyrrolidin-1-yl)ethyl moiety into a wide array of molecules. This functional group is a common structural motif in numerous pharmacologically active compounds. The utility of this reagent stems not from its direct reactivity, but from its ability to form a highly reactive spirocyclic aziridinium cation in situ. This strained, three-membered ring intermediate is a potent electrophile that readily undergoes nucleophilic attack, enabling efficient O- and N-alkylation of various substrates. This guide provides a comprehensive analysis of the underlying mechanism, offers field-proven experimental protocols, and discusses the strategic application of this reagent in the context of drug discovery and development, grounding all claims in authoritative scientific literature.

Introduction to 1-(2-Bromoethyl)pyrrolidine Hydrochloride

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its favorable properties, including its ability to increase the three-dimensionality and solubility of a molecule while providing a basic nitrogen handle for salt formation or hydrogen bonding.[2][3] 1-(2-Bromoethyl)pyrrolidine hydrochloride is a key building block that allows for the facile installation of this valuable scaffold.

Physicochemical Properties & Stability

The reagent is most commonly supplied and handled as its hydrochloride salt, which confers significantly greater stability compared to the free base.[4] The salt is a white to off-white crystalline solid that is hygroscopic and should be stored under anhydrous conditions.[4][5]

| Property | Value | Source(s) |

| CAS Number | 106536-48-5 | [6] |

| Molecular Formula | C₆H₁₃BrClN | [6] |

| Molecular Weight | 214.53 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Stability | Hygroscopic; more stable as the hydrochloride salt | [4][5] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C.[5][7] | |

| Incompatibilities | Strong oxidizing agents, strong bases | [8] |

The Core Mechanism of Action: Formation of the Aziridinium Ion

The alkylating power of 1-(2-bromoethyl)pyrrolidine does not arise from a direct S_N2 displacement of the bromide by an external nucleophile. Instead, its reactivity is dominated by an intramolecular cyclization that generates a highly electrophilic intermediate.[4] This two-step process is fundamental to understanding and optimizing reactions involving this reagent.

Step 1: In Situ Formation of the Free Base and Intramolecular Cyclization

The reaction is initiated by the addition of a base. The base serves two primary purposes: first, to neutralize the hydrochloride salt, liberating the free base, 1-(2-bromoethyl)pyrrolidine. Second, and often concurrently, to deprotonate the nucleophilic substrate (e.g., a phenol or an amine).

Once the free base is formed, the lone pair of electrons on the nucleophilic pyrrolidine nitrogen attacks the adjacent carbon atom bearing the bromine atom in an intramolecular S_N2 reaction (an S_N_i process). This displaces the bromide ion, which is an excellent leaving group, and forms a strained, three-membered spirocyclic cation known as the 1-azoniaspiro[2.4]heptane or, more commonly, the pyrrolidinium aziridinium ion .[4] This intramolecular cyclization is often the rate-limiting step of the overall alkylation process. A similar mechanism, involving the formation of a four-membered azetidinium ion, has been kinetically proven for the analogous 1-(3-chloropropyl)pyrrolidine, underscoring the prevalence of this pathway.[9]

Step 2: Nucleophilic Ring-Opening

The generated aziridinium ion is a highly reactive electrophile due to the significant ring strain of the three-membered ring. It is readily attacked by a wide range of nucleophiles. The nucleophile attacks one of the methylene carbons of the aziridinium ring in a standard S_N2 fashion, leading to the opening of the ring and the formation of the final alkylated product. This step is typically very fast.[9]

The overall transformation effectively installs a 2-(pyrrolidin-1-yl)ethyl group onto the nucleophile.

Sources

- 1. mdpi.com [mdpi.com]